molecular formula C16H21N5O2 B2873888 2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1421476-30-3

2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2873888
CAS RN: 1421476-30-3
M. Wt: 315.377
InChI Key: SWNYYOUPHXRUGO-UHFFFAOYSA-N
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Description

The compound “2-methoxy-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups including a methoxy group, a pyrrole ring, a pyrimidine ring, and a piperazine ring . These functional groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole, pyrimidine, and piperazine rings would give the molecule a complex, three-dimensional structure . The methoxy group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The piperazine ring can act as a bidentate ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially charged piperazine ring could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with applications as anti-inflammatory and analgesic agents. These compounds, synthesized through various chemical reactions, exhibit significant COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Agents : Another study explored the antimicrobial potential of pyrimidinone and oxazinone derivatives, indicating good antibacterial and antifungal activities. This underscores the potential of related compounds in developing new antimicrobial therapies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Dihydropyrimidinone Derivatives : The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety offers insights into simple and efficient methods for obtaining compounds with potential pharmacological applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

2-methoxy-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-13-17-14(19-5-3-4-6-19)11-15(18-13)20-7-9-21(10-8-20)16(22)12-23-2/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNYYOUPHXRUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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